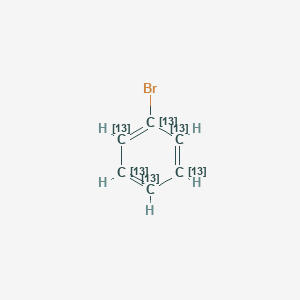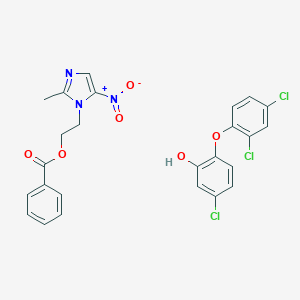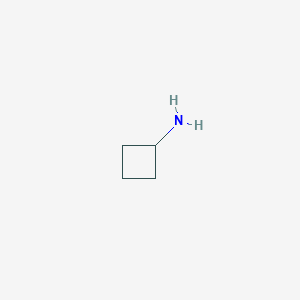
Bromobenzene-13C6
Overview
Description
Bromobenzene-13C6 is a chemical compound where the benzene ring is labeled with carbon-13 isotopes. This isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biochemistry. The molecular formula of this compound is C6H5Br, and it has a molecular weight of approximately 162.96 g/mol .
Mechanism of Action
Target of Action
Bromobenzene-13C6 is primarily used as a building block in chemical synthesis . It is utilized to introduce a phenyl group into other compounds . .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can be converted to the Grignard reagent, phenylmagnesium bromide . The exact mode of action and the resulting changes depend on the specific reaction conditions and the compounds it is reacting with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture . Safety precautions should be taken to avoid release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromobenzene-13C6 can be synthesized through the bromination of benzene-13C6. The process typically involves the reaction of benzene-13C6 with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity benzene-13C6 and bromine, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Bromobenzene-13C6 undergoes various chemical reactions, including:
Nucleophilic Substitution: In the presence of nucleophiles, this compound can undergo substitution reactions to form different substituted benzene derivatives.
Oxidation: this compound can be oxidized to form benzoic acid or other oxidized products.
Reduction: Reduction of this compound can yield benzene-13C6 or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Benzoic acid and other oxidized products.
Reduction: Benzene-13C6 and other reduced products.
Scientific Research Applications
Bromobenzene-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the dynamics of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes
Comparison with Similar Compounds
Chlorobenzene-13C6: Similar to Bromobenzene-13C6 but with a chlorine atom instead of a bromine atom.
Phenyl-13C6 isocyanate: Contains an isocyanate group attached to the benzene ring labeled with carbon-13.
Benzoic acid-13C6: An oxidized form of benzene-13C6 with a carboxyl group.
Uniqueness: this compound is unique due to its specific isotopic labeling and the presence of a bromine atom, which makes it particularly useful in nucleophilic substitution reactions and as a precursor for other labeled compounds. Its isotopic purity and stability also make it a valuable tool in various research applications .
Properties
IUPAC Name |
bromo(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461537 | |
| Record name | Bromobenzene-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112630-77-0 | |
| Record name | Bromobenzene-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-13C6, bromo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)





